molecular formula C24H24ClNO5S B4297245 N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE

Cat. No.: B4297245
M. Wt: 474.0 g/mol
InChI Key: HSDHQAMFIJABMJ-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a sulfonyl group, a hydroxyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction parameters such as temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide .

Scientific Research Applications

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE involves its interaction with molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and methoxy groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyl group enhances its reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with other molecules .

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO5S/c1-14(2)20-13-21(26-24(28)16-5-9-18(31-4)10-6-16)15(3)23(22(20)27)32(29,30)19-11-7-17(25)8-12-19/h5-14,27H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDHQAMFIJABMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 3
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZAMIDE

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